(Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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Description
(Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiangiogenic Properties
Compounds structurally related to thioxothiazolidinones have been synthesized and investigated for their potential anticancer and antiangiogenic effects. For instance, novel thioxothiazolidin-4-one derivatives have demonstrated significant inhibition of tumor growth and tumor-induced angiogenesis in mouse models, suggesting potential applications in anticancer therapy (Chandrappa et al., 2010).
Antibacterial Agents
Derivatives containing piperazinyl and oxazolidinone groups have been explored for their antibacterial properties, particularly against gram-positive pathogens such as methicillin-resistant Staphylococcus aureus. This research direction indicates the utility of such compounds in developing new antibacterial agents (Tucker et al., 1998).
Fluorescent pH Sensors
Compounds incorporating piperidine-naphthalimide derivatives have been synthesized for their promising application as novel fluorescent pH sensors. These compounds exhibit significant fluorescence quenching and red shifts in weakly acidic conditions, making them suitable for pH monitoring applications (Cui et al., 2004).
Antimicrobial Activity
Thiazolidinone derivatives, especially those linked with pyridine moieties, have been explored for their antimicrobial potential. Some of these compounds have shown promising activity against various bacteria and fungi, suggesting their potential application in combating microbial infections (Patel et al., 2012).
Aldose Reductase Inhibition
Certain thiazolidin-4-one derivatives containing piperidinyl moieties have been identified as potent inhibitors against aldose reductase, an enzyme implicated in diabetic complications. This suggests their potential application in the management of diabetes-related disorders (Areal et al., 2012).
Properties
IUPAC Name |
4-[(5Z)-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-14-7-5-11-25-18(14)23-19(24-9-3-2-4-10-24)15(20(25)29)13-16-21(30)26(22(31)32-16)12-6-8-17(27)28/h5,7,11,13H,2-4,6,8-10,12H2,1H3,(H,27,28)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOWYAZYUJRKGY-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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